molecular formula C14H14N2O B8276791 5-(Benzyloxy)-2-cyclopropylpyrimidine

5-(Benzyloxy)-2-cyclopropylpyrimidine

Cat. No. B8276791
M. Wt: 226.27 g/mol
InChI Key: UPESCZBSTZIJAT-UHFFFAOYSA-N
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Patent
US08183251B2

Procedure details

5-(Benzyloxy)-2-cyclopropylpyrimidine (4.0 g, 18 mmol) was dissolved in MeOH (100 mL) and 10% palladium on carbon (0.170 g) was added. The mixture was hydrogenated at ambient temperature and 1.013 bar pressure overnight. Filtration and concentration gave a crude product that was filtered through a short silica gel column using 5% MeOH-EtOAc as eluent. Evaporation of the solvent gave 1.3 g (54% yield) of the subtitle compound as a colourless solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.17 g
Type
catalyst
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[N:11][C:12]([CH:15]2[CH2:17][CH2:16]2)=[N:13][CH:14]=1)C1C=CC=CC=1>CO.[Pd]>[CH:15]1([C:12]2[N:13]=[CH:14][C:9]([OH:8])=[CH:10][N:11]=2)[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=NC(=NC1)C1CC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.17 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at ambient temperature
CUSTOM
Type
CUSTOM
Details
1.013 bar pressure overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
gave a crude product that
FILTRATION
Type
FILTRATION
Details
was filtered through a short silica gel column
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=NC=C(C=N1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.